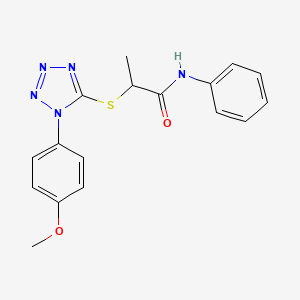
2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide is an organic compound known for its unique structure, which includes a tetrazole ring, a methoxyphenyl group, and a propanamide moiety. This compound has garnered interest in various fields such as chemistry, biology, and medicine due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide typically involves the following steps:
Preparation of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol: : This compound can be synthesized by the reaction of 4-methoxyphenylhydrazine with carbon disulfide, followed by cyclization with sodium azide.
Formation of the Propanamide Derivative: : The next step involves the reaction of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol with a suitable propanoyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
For industrial-scale production, optimized reaction conditions, such as the use of high-throughput continuous flow reactors, are employed to ensure high yields and purity. These methods may involve advanced purification techniques like crystallization and chromatography to obtain the final compound with the desired specifications.
Chemical Reactions Analysis
Types of Reactions it Undergoes
2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide is known to undergo various chemical reactions, including:
Oxidation: : This reaction can modify the thiol group to form sulfoxides or sulfones.
Reduction: : Reduction reactions can potentially cleave the tetrazole ring under specific conditions.
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Alkoxides, amines, and thiolates.
Major Products Formed
The major products formed depend on the type of reaction:
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Decomposed tetrazole fragments.
Substitution: : Various substituted derivatives of the original compound.
Scientific Research Applications
In Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying ring-opening mechanisms and sulfur chemistry.
In Biology
It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes with thiol groups due to its tetrazole-thiol structure.
In Medicine
Preliminary studies have suggested that 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide may exhibit anti-inflammatory and anticancer properties. Its ability to interact with specific protein targets makes it a candidate for drug development.
In Industry
The compound is used in the development of novel materials with specific electronic and structural properties due to its versatile functional groups.
Mechanism of Action
The compound exerts its effects primarily through the interaction with molecular targets such as enzymes and receptors. Its tetrazole ring can mimic certain biomolecular structures, allowing it to inhibit enzyme activity. The methoxyphenyl group can enhance the binding affinity to hydrophobic pockets within the target proteins.
Comparison with Similar Compounds
Similar Compounds
2-((1-phenyl-1H-tetrazol-5-yl)thio)-N-phenylpropanamide
2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide
2-((1-(4-methylphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide
Uniqueness
Compared to these similar compounds, 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-phenylpropanamide stands out due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This slight structural difference can lead to variations in its pharmacological activity and binding affinity, making it unique for specific applications in drug design and materials science.
This comprehensive overview provides an insight into the fascinating world of this compound, highlighting its synthesis, reactions, applications, and distinct characteristics. Let me know if there's any other detail you'd like to dive into!
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-12(16(23)18-13-6-4-3-5-7-13)25-17-19-20-21-22(17)14-8-10-15(24-2)11-9-14/h3-12H,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOROMINKMOHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NN=NN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile hydrochloride](/img/structure/B2921282.png)
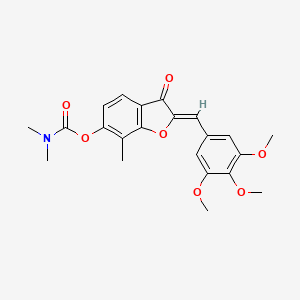
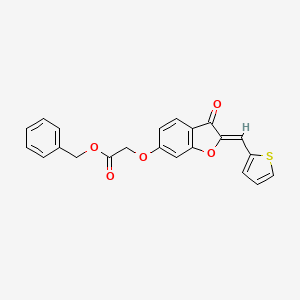
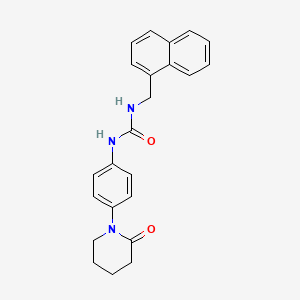
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2921292.png)
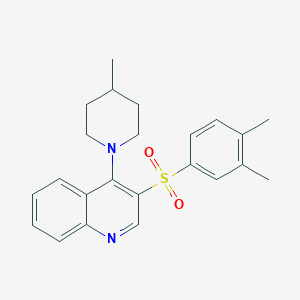
![N-(2-chloro-4-fluorophenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2921296.png)
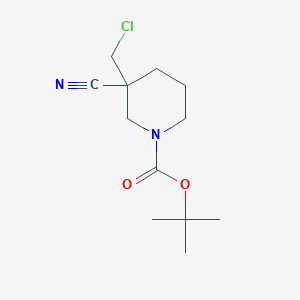
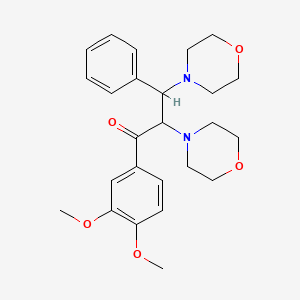
![3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyridazine](/img/structure/B2921299.png)
![methyl 2-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2921300.png)
![N-(cyclopropylmethyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2921301.png)
![benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate](/img/structure/B2921304.png)
![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/new.no-structure.jpg)
